

1-(2-Bromoethyl)piperidine hydrobromide physical and chemical properties

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Compound of Interest

Compound Name: **1-(2-Bromoethyl)piperidine hydrobromide**

Cat. No.: **B1280125**

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An In-depth Technical Guide to 1-(2-Bromoethyl)piperidine Hydrobromide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for **1-(2-Bromoethyl)piperidine hydrobromide**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

1-(2-Bromoethyl)piperidine hydrobromide is a chemical intermediate. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of **1-(2-Bromoethyl)piperidine Hydrobromide**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ Br ₂ N	[1][2][3][4]
Molecular Weight	273.01 g/mol	[1][2][3][4][5]
Melting Point	89-91 °C or 219-220 °C (recrystallized from ethanol)	[2][4][5][6]
Appearance	Not explicitly stated, likely a solid.	

Table 2: Chemical and Computational Properties of **1-(2-Bromoethyl)piperidine Hydrobromide**

Property	Value	Source(s)
CAS Number	89796-22-5	[1][2][3][4]
Exact Mass	272.955 Da	[4][5]
Monoisotopic Mass	270.95712 Da	[5]
Topological Polar Surface Area	3.2 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	2	[5]
Complexity	69.3	[5]
Covalently-Bonded Unit Count	2	[5]

Synthesis Protocol

A detailed experimental protocol for the synthesis of **1-(2-Bromoethyl)piperidine hydrobromide** has been reported.[6]

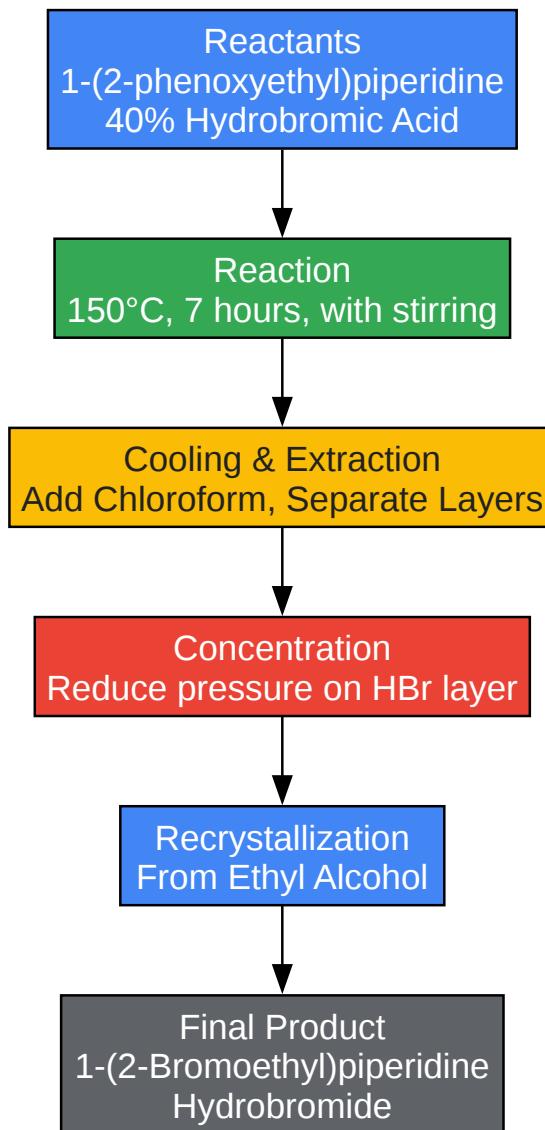
Experimental Procedure:

- Reaction Setup: 15 g of 1-(2-phenoxyethyl)piperidine is combined with 30 ml of 40% hydrobromic acid in a suitable reaction vessel.
- Reaction Conditions: The mixture is heated to 150°C and stirred for 7 hours.
- Work-up:
 - The reaction solution is cooled.
 - 20 ml of chloroform is added, and the chloroform layer is separated.
 - The hydrobromic acid layer is concentrated under reduced pressure.
- Purification: The resulting residue is recrystallized from 5 ml of ethyl alcohol.
- Yield: This process yields 15.1 g (79%) of **1-(2-bromoethyl)piperidine hydrobromide** with a melting point of 89°C to 91°C.[6]

Experimental Workflow Diagram

The following diagram illustrates the synthesis workflow for **1-(2-Bromoethyl)piperidine hydrobromide**.

Synthesis Workflow of 1-(2-Bromoethyl)piperidine Hydrobromide

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Caption: Synthesis workflow for **1-(2-Bromoethyl)piperidine hydrobromide**.

Safety and Handling

1-(2-Bromoethyl)piperidine hydrobromide is classified as an acute oral toxicant (Category 4) and a skin irritant (Category 2).^{[1][4]} The GHS hazard statement is H302: Harmful if swallowed. ^[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety

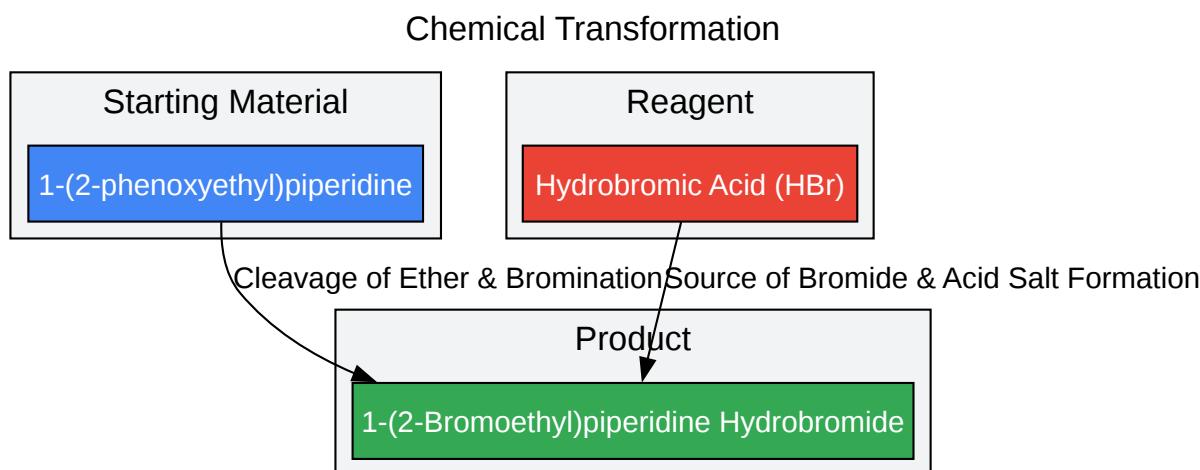
glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data

Detailed experimental spectral data such as NMR (^1H , ^{13}C), IR, and Mass Spectrometry for **1-(2-Bromoethyl)piperidine hydrobromide** are not readily available in the public domain. However, predicted collision cross-section data has been calculated and is available through databases like PubChem. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental spectral data.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material and the final product in the synthesis.



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Caption: Logical relationship in the synthesis of the target compound.

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